molecular formula C5H7ClN4 B158885 Pyrazine-2-carboximidamide hydrochloride CAS No. 138588-41-7

Pyrazine-2-carboximidamide hydrochloride

Cat. No. B158885
M. Wt: 158.59 g/mol
InChI Key: FCVKLVNLBIBCCU-UHFFFAOYSA-N
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Description

Pyrazine-2-carboximidamide hydrochloride is a compound with the CAS Number: 138588-41-7 . It has a molecular weight of 158.59 and its IUPAC name is pyrazine-2-carboximidamide hydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Pyrazine-2-carboximidamide hydrochloride is 1S/C5H6N4.ClH/c6-5(7)4-3-8-1-2-9-4;/h1-3H,(H3,6,7);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Pyrazine-2-carboximidamide hydrochloride is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

DNA Binding and Antimicrobial Properties

  • Pyrazine derivatives like chlorohydrazinopyrazine show high affinity to DNA and do not exhibit toxicity toward human dermal keratinocytes, indicating potential clinical applications (Mech-Warda et al., 2022).

Synthesis and Antimicrobial Activity

  • Novel heterocyclic sulfamoyl-phenyl-carboximidamides derived from pyrazine-2-carboximidamide have shown promising antibacterial potency (Gobis et al., 2012).

Automated Flow Preparation

  • Pyrazine-2-carboxamide, a component of the tuberculosis treatment Rifater®, can be prepared in a flow chemistry process using innovative software and hardware controls (Ingham et al., 2014).

Glomerular Filtration Rate Measurement

  • Hydrophilic pyrazine derivatives have been evaluated as fluorescent tracer agents for real-time measurement of glomerular filtration rate, showing favorable physicochemical properties and renal excretion (Rajagopalan et al., 2011).

Ligand-Induced Disruption in Silver Complexes

  • Pyrazine-2-carboxamide acts as an ancillary ligand in the hydrothermal synthesis of novel silver acetylenediide complexes, demonstrating the potential for creating novel metal-organic structures (Zhao & Mak, 2005).

Antimicrobial Activity of Derivatives

  • N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives show promising antimicrobial activity, expanding the potential applications of pyrazine derivatives in medicinal chemistry (Jyothi & Madhavi, 2019).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

pyrazine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c6-5(7)4-3-8-1-2-9-4;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVKLVNLBIBCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160719
Record name Pyrazine-2-carboxamidine, hydrochloride
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Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2-carboximidamide hydrochloride

CAS RN

138588-41-7
Record name 2-Pyrazinecarboximidamide, hydrochloride (1:1)
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Record name Pyrazine-2-carboxamidine, hydrochloride
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Record name Pyrazine-2-carboxamidine, hydrochloride
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Record name PYRAZINE-2-CARBOXAMIDINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

According to Scheme 1, step a, pyrazine-2-carbonitrile 1 is reacted in an alcohol solvent, preferably methyl alcohol in the presence of base A selected from an alkali metal hydroxide or alkali metal alkoxide, preferably sodium methoxide and more preferably sodium methoxide in a ratio of about 1:1 (mole/mole) in the temperature range of about 20–40° C., preferably in the range of about 28–32° C. for about 3–12 h, preferably in the range of 4–5 h, followed by treating with an ammonium salt of an inorganic acid, for example, ammonium chloride for a period of about 16–48 h, preferably in the range of 20–24 h at about 25° C. or optionally for about 3–6 h at reflux. Methyl t-butyl ether is added and the mixture is stirred for about 15 to 30 min and the solid which forms is collected by filtration, washed with methyl t-butyl ether then dried at about 40° C. under vacuum to give pyrazine-2-carboxamidine hydrochloride 2 as a white solid. Optionally following reflux the volatiles are removed to a residue and the residue is crystallized from ethanol-diethyl ether and the product collected. In particular, the procedure described has higher yields as compared to the art (S. Kushner et al, J. Amer. Chem. Soc., 74, 3617–3621 (1952) and published patent application US2005-0075357A1).
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alkali metal hydroxide
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alkali metal alkoxide
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ammonium salt
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alcohol
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Synthesis routes and methods II

Procedure details

To a solution of sodium methoxide (NaOCH3) (51.4 g, 0.952 mol) in methanol (3800 ml) there is added cyanopyrazine (1.00 KG, 9.53 mol) slowly at room temperature. The mixture is heated to 30° C. and stirred for 6 h. The mixture is cooled to 25° C. followed by the addition of ammonium chloride (NH4Cl) (572 g, 10.5 mol). The reaction mixture is stirred for 22 h and methyl t-butyl ether (4000 mL) is added and the mixture is stirred for 15 min forming a solid. The solid is filtered and washed with methyl t-butyl ether (2×1000 mL) then dried at 40° C./0–10 mmHg for 17 h to give white solid product (1435 g) in 95% yield with 95% HPLC purity. 1H NMR (DMSO-D6): δ 9.7 (bs, 3H), 9.49 (d, 1H, J=1.5 Hz), 9.04 (m, 1H), 8.93 (t, 1H, J=1.5 Hz)
Quantity
51.4 g
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reactant
Reaction Step One
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9.53 mol
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reactant
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3800 mL
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solvent
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572 g
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4000 mL
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reactant
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Yield
95%

Synthesis routes and methods III

Procedure details

To 20 mL of methyl alcohol is added sodium (109 mg, 4.74 mmol) with stirring. After disappearance of the solid, 2-pyrazinecarbonitrile (5.0 g, 47.6 mmol) is added. The mixture is stirred at room temperature for 6 h, and ammonium chloride (2.8 g, 52.3 mmol) is added. The mixture is then stirred at room temperature for 18 h. Diethyl ether (50 mL) is added to the reaction mixture, and the precipitates are collected by filtration. The solid was washed with diethyl ether (×2) and dried in vacuum oven to give 2-pyrazinecarboxamidine hydrochloride as a white solid (6.5 g). MS: m/z 123.1 (M+H).
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20 mL
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109 mg
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5 g
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2.8 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyrazine-2-carboximidamide hydrochloride
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Pyrazine-2-carboximidamide hydrochloride
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Pyrazine-2-carboximidamide hydrochloride
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Pyrazine-2-carboximidamide hydrochloride

Citations

For This Compound
3
Citations
BE Sleebs, IP Street, X Bu, JB Baell - Synthesis, 2010 - thieme-connect.com
… This process involved the condensation of pyrazine-2-carboximidamide hydrochloride (12) under basic conditions with diethyl malonate to provide dihydroxypyrimidine 13 in high yield (…
Number of citations: 11 www.thieme-connect.com
L Monti, AS Cornec, K Oukoloff… - ACS infectious …, 2020 - ACS Publications
Schistosomiasis is a parasitic disease that affects approximately 200 million people in developing countries. Current treatment relies on just one partially effective drug, and new drugs …
Number of citations: 6 pubs.acs.org
SF Wang, Y Yuan, YC Wei, WH Chan… - Advanced Functional …, 2020 - Wiley Online Library
… 2-(3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl)pyrazine (fprtzH) was synthesized using in situ generated pyrazine-2-carboximidamide hydrochloride and 2,2,2-trifluoroacetohydrazide, …
Number of citations: 76 onlinelibrary.wiley.com

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